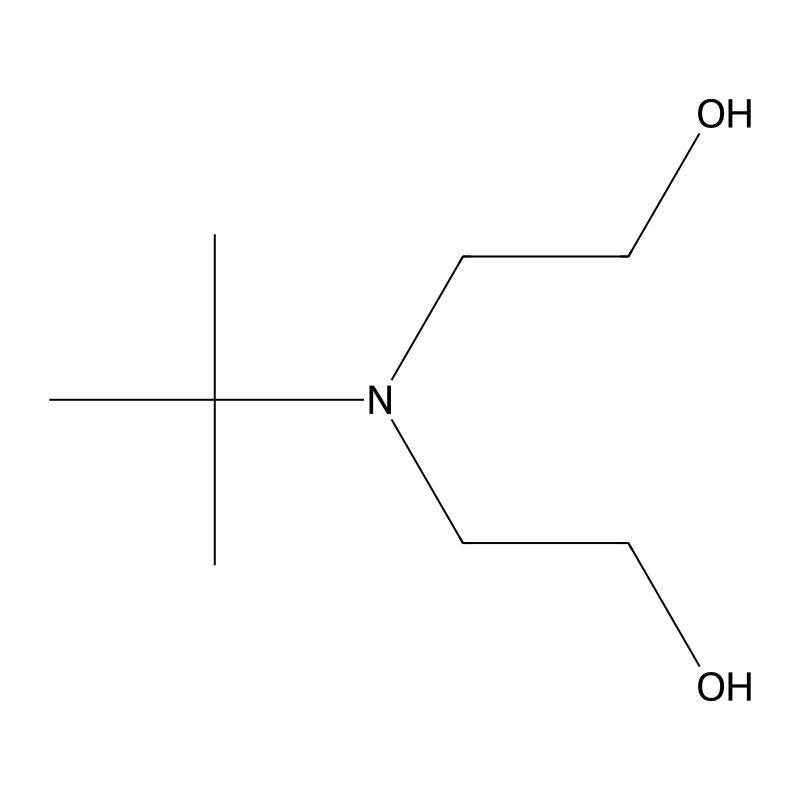

N-tert-Butyldiethanolamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Carbon Capture and Storage (CCS)

Due to its amine functionality, t-BDEA shares similarities with other alkanolamines used in CCS processes. These amines capture carbon dioxide (CO2) from industrial flue gases. The bulky tert-butyl group in t-BDEA might offer some advantages in terms of steric hindrance, potentially influencing CO2 capture selectivity or regeneration efficiency. Research on this specific application is however limited, and further studies are needed to determine its effectiveness compared to existing capture agents [].

Metal Complexation

t-BDEA's ability to act as a bidentate ligand (having two donor atoms) makes it a potential candidate for complexing metal ions. This could be relevant in various fields, such as catalysis, separation science, or even medicinal chemistry. Studies have explored the use of t-BDEA in the formation of complexes with lanthanide metals (elements with atomic numbers 57 to 71) [].

N-tert-Butyldiethanolamine, also known as tertiary butyl diethanolamine, is an organic compound with the molecular formula . It is characterized as a colorless to light yellow liquid with a slight amine-like odor. The compound contains a tertiary amine group and two hydroxyl groups, which contribute to its chemical reactivity and potential applications in various fields, including industrial manufacturing and pharmaceuticals .

- Amine Reactions: As a tertiary amine, it can undergo nucleophilic substitution reactions, forming new compounds when reacted with alkyl halides or acyl chlorides.

- Condensation Reactions: The hydroxyl groups can engage in condensation reactions with aldehydes or ketones, leading to the formation of imines or other derivatives.

- Epoxy Curing: It is frequently used as a curing agent for epoxy resins, where it reacts with epoxides to create cross-linked networks .

N-tert-Butyldiethanolamine can be synthesized through various methods:

- Direct Amination: A common method involves the reaction of tert-butylamine with diethanolamine under controlled conditions.

- Ritter Reaction: While not widely used due to inefficiencies, this method involves the reaction of isobutylene with hydrogen cyanide and subsequent hydrolysis.

- Alternative Methods: Other synthetic routes include the use of tert-butylphthalimide followed by hydrolysis to yield the desired amine .

N-tert-Butyldiethanolamine finds utility in multiple sectors:

- Industrial Manufacturing: Used as a chemical intermediate in the production of surfactants and emulsifiers.

- Coatings: Acts as a curing agent for epoxy resins, enhancing durability and performance.

- Electronics: Employed in formulations for electronic applications due to its properties that improve adhesion and stability .

- Pharmaceuticals: Investigated for potential use in drug formulations due to its amine functionality.

Interaction studies of N-tert-Butyldiethanolamine are essential for understanding its behavior in biological systems and industrial applications. Research has focused on its compatibility with other chemicals in formulations, particularly in epoxy systems where it interacts with hardeners and other additives. Additionally, studies on its toxicity and environmental impact are crucial for safe handling practices .

N-tert-Butyldiethanolamine shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

N-tert-Butyldiethanolamine's unique combination of a tertiary amine structure and two hydroxyl groups distinguishes it from these similar compounds, making it particularly valuable in applications requiring both amine reactivity and hydrophilicity.

XLogP3

Melting Point

UNII

GHS Hazard Statements

H314 (97.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive